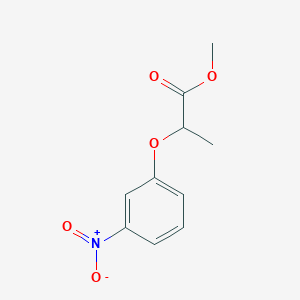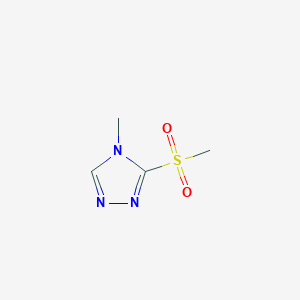
Urea, N-(2-hydroxy-1-methylpropyl)-
説明
Urea, N-(2-hydroxy-1-methylpropyl)-, also known as Urea N-methylpropionate, is an organic compound with the formula C3H7NO2. It is a colorless, crystalline solid that is water-soluble and has a pungent odor. Urea is commonly used as a fertilizer and in the production of plastics, pharmaceuticals, and other industrial products. Urea N-methylpropionate is also used in the synthesis of other compounds, such as amino acids, and in the synthesis of drugs.
科学的研究の応用
Urea, N-(2-hydroxy-1-methylpropyl)- N-methylpropionate has been used in a variety of scientific research applications, including the study of its biochemical and physiological effects. It has been used to study the effects of urea on the metabolism of proteins, carbohydrates, and lipids in animals. It has also been studied for its potential use as a drug delivery system. Furthermore, it has been used in the study of enzyme-catalyzed reactions, and in the study of the structure and function of proteins.
作用機序
Urea, N-(2-hydroxy-1-methylpropyl)- N-methylpropionate is believed to act as a proton donor, allowing for the transfer of protons from one molecule to another. This proton transfer is believed to be involved in the metabolism of proteins, carbohydrates, and lipids, as well as in the synthesis of other compounds.
Biochemical and Physiological Effects
Urea, N-(2-hydroxy-1-methylpropyl)- N-methylpropionate has been shown to have a variety of biochemical and physiological effects. In animals, it has been shown to increase the activity of certain enzymes involved in the metabolism of proteins, carbohydrates, and lipids. It has also been shown to increase the rate of protein synthesis in animals. In addition, it has been shown to increase the activity of certain enzymes involved in the synthesis of other compounds, such as amino acids and drugs.
実験室実験の利点と制限
Urea, N-(2-hydroxy-1-methylpropyl)- N-methylpropionate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Furthermore, it has been shown to be relatively stable in solution and can be stored for long periods of time. However, it is also highly toxic and should be handled with care.
将来の方向性
There are a number of potential future directions for the use of urea N-methylpropionate in scientific research. One potential direction is the development of new drugs or drug delivery systems based on the compound. Additionally, further research could be conducted into the biochemical and physiological effects of the compound, as well as its potential use as a proton donor in enzyme-catalyzed reactions. Finally, further research could be conducted into the structure and function of proteins that contain the compound.
合成法
Urea, N-(2-hydroxy-1-methylpropyl)- N-methylpropionate can be synthesized from the reaction of urea and methylpropionic acid. In this reaction, the methylpropionic acid reacts with urea to form urea N-methylpropionate and water. The reaction is catalyzed by a base such as sodium hydroxide.
特性
IUPAC Name |
3-hydroxybutan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-3(4(2)8)7-5(6)9/h3-4,8H,1-2H3,(H3,6,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSHGYYXTBWGNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294811 | |
| Record name | Urea, N-(2-hydroxy-1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314972-75-2 | |
| Record name | Urea, N-(2-hydroxy-1-methylpropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314972-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-(2-hydroxy-1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6613500.png)

![2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid](/img/structure/B6613512.png)










